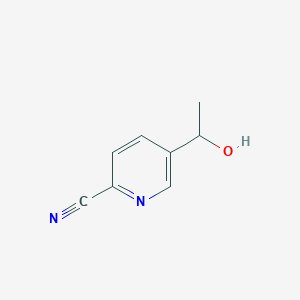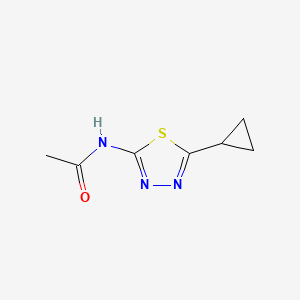
(Z)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium is a complex compound that combines the properties of an organic molecule with a metal center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxypent-3-en-2-one typically involves the stereoselective synthesis of Z-alkenes. One common method is the Wittig reaction, where a carbonyl compound reacts with a phosphorus ylide to yield the Z-alkene product . The reaction conditions often include the use of non-stabilized ylides and dipolar aprotic solvents to achieve high Z-selectivity.
For the incorporation of propan-2-ol and titanium, the process may involve the use of titanium alkoxides or titanium tetrachloride as starting materials. The reaction conditions would include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Wittig reactions followed by the incorporation of titanium through processes such as sol-gel methods or chemical vapor deposition. These methods ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
(Z)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the Z-alkene can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted alkenes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a catalyst in organic synthesis, particularly in reactions requiring high stereoselectivity. Its unique structure allows it to facilitate reactions that are otherwise challenging to achieve.
Biology
In biological research, (Z)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium is studied for its potential as a bioactive molecule. Its interactions with biological molecules can provide insights into new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development. Its ability to undergo various chemical transformations makes it a versatile building block for synthesizing complex pharmaceuticals.
Industry
In industry, this compound is used in the production of advanced materials, such as coatings and composites. Its incorporation into polymers can enhance their mechanical and thermal properties.
作用機序
The mechanism by which (Z)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The titanium center can coordinate with various ligands, altering the compound’s reactivity and specificity. This coordination can activate or inhibit biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
(E)-4-hydroxypent-3-en-2-one: The E-isomer of the compound, which has different stereochemistry and reactivity.
Propan-2-ol: A simple alcohol that shares the hydroxyl functional group.
Titanium tetrachloride: A titanium compound used in similar catalytic applications.
Uniqueness
(Z)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium is unique due to its combination of an organic Z-alkene with a metal center. This combination provides distinct reactivity and selectivity, making it valuable in applications that require precise control over chemical transformations.
特性
分子式 |
C16H32O6Ti |
|---|---|
分子量 |
368.29 g/mol |
IUPAC名 |
(Z)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium |
InChI |
InChI=1S/2C5H8O2.2C3H8O.Ti/c2*1-4(6)3-5(2)7;2*1-3(2)4;/h2*3,6H,1-2H3;2*3-4H,1-2H3;/b2*4-3-;;; |
InChIキー |
OLRBYEHWZZSYQQ-VGKOASNMSA-N |
異性体SMILES |
CC(O)C.CC(O)C.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ti] |
正規SMILES |
CC(C)O.CC(C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)

![N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide](/img/structure/B13780130.png)


